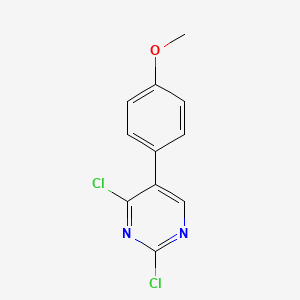

2,4-Dichloro-5-(4-methoxyphenyl)pyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-5-(4-methoxyphenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O/c1-16-8-4-2-7(3-5-8)9-6-14-11(13)15-10(9)12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIFPSJNJLGNUIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801253684 | |

| Record name | Pyrimidine, 2,4-dichloro-5-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801253684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1523618-07-6 | |

| Record name | Pyrimidine, 2,4-dichloro-5-(4-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1523618-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine, 2,4-dichloro-5-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801253684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic and Synthetic Profile of 2,4-Dichloro-5-methoxypyrimidine: A Technical Guide

Introduction

2,4-Dichloro-5-methoxypyrimidine is a halogenated heterocyclic compound that serves as a pivotal intermediate in the synthesis of a diverse array of biologically active molecules. Its structural arrangement, featuring two reactive chlorine atoms on the pyrimidine ring, renders it a versatile building block in the fields of medicinal chemistry and agrochemical research. The differential reactivity of the chlorine atoms at the C2 and C4 positions allows for selective and sequential nucleophilic substitution reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis and spectroscopic characterization of 2,4-dichloro-5-methoxypyrimidine.

Molecular Structure

The structural formula of 2,4-dichloro-5-methoxypyrimidine is C₅H₄Cl₂N₂O.[1] The molecule consists of a pyrimidine ring substituted with two chlorine atoms at positions 2 and 4, and a methoxy group at position 5.

Figure 1: Chemical structure of 2,4-dichloro-5-methoxypyrimidine.

Synthesis

The most prevalent and well-documented method for the synthesis of 2,4-dichloro-5-methoxypyrimidine involves the chlorination of 5-methoxyuracil (2,4-dihydroxy-5-methoxypyrimidine).[2] This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of an acid-binding agent like N,N-dimethylaniline, triethylamine, or pyridine.[2][3]

Figure 2: General synthesis scheme for 2,4-dichloro-5-methoxypyrimidine.

Detailed Experimental Protocol: Synthesis of 2,4-Dichloro-5-methoxypyrimidine

The following protocol provides a representative procedure for the synthesis of 2,4-dichloro-5-methoxypyrimidine from 5-methoxy-2,4-dihydroxypyrimidine.

Materials:

-

5-methoxy-2,4-dihydroxypyrimidine

-

Phosphorus oxychloride (POCl₃)

-

N,N-dimethylaniline

-

Crushed ice

-

Ether

-

Light petroleum ether (boiling point: 40-60 °C)

Procedure:

-

Reaction Setup: In a suitable reaction vessel equipped with a reflux condenser and a stirring mechanism, combine 5-methoxy-2,4-dihydroxypyrimidine (45 g, 0.316 mol), phosphorus oxychloride (225 mL, 0.88 mol), and N,N-dimethylaniline (45 mL, 0.391 mol).[4] The reaction should be conducted in a well-ventilated fume hood.

-

Heating and Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2 hours.[4] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (80 g).[4] This step should be performed with caution as the reaction of POCl₃ with water is highly exothermic.

-

Extraction and Purification: Extract the product from the aqueous mixture using ether. The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization from light petroleum ether (boiling point: 40-60 °C) to yield pure 2,4-dichloro-5-methoxypyrimidine.[4]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of 2,4-dichloro-5-methoxypyrimidine.

The proton NMR spectrum of 2,4-dichloro-5-methoxypyrimidine is relatively simple, as expected from its structure. It typically displays two singlets.[2][5]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.9 | Singlet | 3H | -OCH₃ |

| ~8.3 | Singlet | 1H | C6-H |

Interpretation:

-

The singlet at approximately 3.9 ppm corresponds to the three protons of the methoxy group (-OCH₃).

-

The singlet at around 8.3 ppm is assigned to the single proton at the C6 position of the pyrimidine ring.

-

The expected integration ratio of these signals is 3:1, consistent with the number of protons in each chemical environment.[2]

The carbon-13 NMR spectrum is anticipated to show five distinct signals, corresponding to each of the unique carbon atoms in the molecule.[2]

| Chemical Shift (δ, ppm) | Assignment |

| ~57 | -OCH₃ |

| ~110 | C5 |

| ~150 | C6 |

| ~155-165 | C2 & C4 |

Interpretation:

-

The signal around 57 ppm is attributed to the carbon of the methoxy group.

-

The carbon at position 5 (C5), which is bonded to the methoxy group, is expected to appear at a distinct chemical shift.

-

The C6 carbon, bonded to a hydrogen atom, will have a characteristic resonance.

-

The two carbons bonded to chlorine atoms (C2 and C4) are expected to have the most downfield chemical shifts due to the electronegativity of chlorine.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. The molecular formula is C₅H₄Cl₂N₂O, with a molecular weight of approximately 179 g/mol .[1][4]

| Ion | m/z (relative abundance) |

| [M]+ | 178, 180, 182 |

| [M+H]+ | 179, 181, 183 |

Interpretation:

-

The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms. The relative abundance of the [M]+, [M+2]+, and [M+4]+ peaks will be approximately in a 9:6:1 ratio, which is a definitive indicator of the presence of two chlorine atoms.

-

In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ is often observed.[4]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-3000 | Medium | C-H stretch (aromatic and methyl) |

| ~1550-1600 | Strong | C=N and C=C stretching (pyrimidine ring) |

| ~1400-1480 | Medium | Pyrimidine ring stretching |

| ~1200-1300 | Strong | C-O-C asymmetric stretch (methoxy) |

| ~1000-1100 | Strong | C-O-C symmetric stretch (methoxy) |

| ~700-850 | Strong | C-Cl stretch |

Interpretation:

-

The presence of C-H stretching vibrations confirms the aromatic and methyl protons.

-

Strong absorptions in the 1400-1600 cm⁻¹ region are characteristic of the pyrimidine ring stretching modes.[6]

-

The strong bands corresponding to the C-O-C stretching of the methoxy group are key identifiers.

-

The C-Cl stretching vibrations are typically observed in the lower frequency region of the spectrum.

Conclusion

This technical guide has provided a detailed overview of the synthesis and spectroscopic characterization of 2,4-dichloro-5-methoxypyrimidine. The presented data from ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy, along with a reliable synthetic protocol, offer a solid foundation for researchers and scientists utilizing this important chemical intermediate. The distinct spectroscopic signatures, particularly the NMR chemical shifts and the isotopic pattern in the mass spectrum, serve as robust tools for the unambiguous identification and quality assessment of this compound in a laboratory setting.

References

- Google Patents. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.

- Google Patents. CN104326988B - A kind of synthetic method of 2,4-dichloro-5-methoxy pyrimidines.

-

Patsnap. Preparation method of 2,4-dichloro-5-methoxypyrimidine - Eureka. Available from: [Link]

-

PubChem. 2,4-Dichloro-5-methoxypyrimidine. Available from: [Link]

-

Indian Academy of Sciences. Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Available from: [Link]

Sources

- 1. 2,4-Dichloro-5-methoxypyrimidine | C5H4Cl2N2O | CID 601401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]

- 4. 2,4-Dichloro-5-methoxypyrimidine synthesis - chemicalbook [chemicalbook.com]

- 5. 2,4-Dichloro-5-methoxypyrimidine(19646-07-2) 1H NMR spectrum [chemicalbook.com]

- 6. ias.ac.in [ias.ac.in]

An In-Depth Technical Guide to the Synthesis and Characterization of 2,4-Dichloro-5-(4-methoxyphenyl)pyrimidine

Abstract

This technical guide provides a comprehensive, in-depth analysis of 2,4-Dichloro-5-(4-methoxyphenyl)pyrimidine, a key heterocyclic intermediate in medicinal chemistry and drug discovery. The 5-aryl-2,4-dichloropyrimidine scaffold is of significant interest due to its versatile reactivity, enabling the synthesis of complex molecular architectures, particularly kinase inhibitors and other targeted therapeutics.[1][2] This document details a robust synthetic protocol via a Suzuki-Miyaura cross-coupling reaction, outlines its core physicochemical properties, and provides a thorough characterization profile using modern spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Furthermore, this guide explores the compound's chemical reactivity, emphasizing the differential reactivity of the C2 and C4 chlorine atoms, a critical aspect for sequential chemical modifications. This whitepaper is intended for researchers, chemists, and drug development professionals engaged in the synthesis and application of novel heterocyclic compounds.

Strategic Synthesis via Palladium-Catalyzed Cross-Coupling

The introduction of an aryl substituent at the C5 position of a dichloropyrimidine ring is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide, stands out as a reliable and high-yielding method for this transformation. The logical precursor for this synthesis is 2,4,5-trichloropyrimidine, where the C5 chlorine is selectively displaced in the presence of a suitable palladium catalyst.

The causality behind this choice of reaction lies in its high functional group tolerance and generally mild reaction conditions. The palladium catalyst, typically in its Pd(0) oxidation state, undergoes oxidative addition into the C5-Cl bond. This is followed by transmetalation with the activated boronic acid and subsequent reductive elimination to yield the desired C-C coupled product and regenerate the catalyst.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis

This protocol describes a representative lab-scale synthesis. All operations should be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Setup: To a flame-dried round-bottom flask, add 2,4,5-trichloropyrimidine (1.0 eq), 4-methoxyphenylboronic acid (1.1 eq), and potassium carbonate (K₂CO₃) (3.0 eq).

-

Solvent and Catalyst Addition: Add a 2:1 mixture of 1,4-dioxane and water. Bubble argon gas through the mixture for 15-20 minutes to degas the solution. This step is critical to prevent the oxidation and deactivation of the palladium catalyst.

-

Initiation of Reaction: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq) to the flask. The reaction mixture will typically turn a darker color upon addition of the catalyst.

-

Reaction Conditions: Heat the mixture to 80-90 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 2,4,5-trichloropyrimidine is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The aqueous washes remove the inorganic base and salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

Physicochemical Properties

The physical properties of the compound are essential for its handling, formulation, and application in subsequent synthetic steps.

| Property | Value | Reference(s) |

| CAS Number | 1523618-07-6 | [3][4] |

| Molecular Formula | C₁₁H₈Cl₂N₂O | |

| Molecular Weight | 255.10 g/mol | |

| Appearance | Expected to be an off-white to pale yellow solid | |

| Melting Point | Not available in searched literature; requires experimental determination. | |

| Solubility | Expected to be soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and THF; poorly soluble in water. |

Spectroscopic and Analytical Characterization

A multi-faceted analytical approach is required for unambiguous structural confirmation. The following protocols and expected data serve as a guide for researchers to validate the identity and purity of synthesized this compound.

Caption: A logical workflow for the characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to be clean and show distinct signals for each type of proton. The aromatic region will be characteristic of the substitution pattern.

-

A singlet for the pyrimidine C6-H proton.

-

Two doublets in the aromatic region, characteristic of a 1,4-disubstituted (para) benzene ring (an AA'BB' system).

-

A singlet integrating to three protons for the methoxy (-OCH₃) group.

-

-

¹³C NMR: The carbon NMR will show signals for each unique carbon atom in the molecule.

Expected ¹H and ¹³C NMR Data (Note: Exact chemical shifts (δ) are predictive and may vary based on solvent and instrument.)

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Feature |

| ¹H | ~8.5 - 8.8 | Singlet (s) | Pyrimidine C6-H |

| ¹H | ~7.2 - 7.5 | Doublet (d) | 2H, Aryl protons ortho to -OCH₃ |

| ¹H | ~6.9 - 7.1 | Doublet (d) | 2H, Aryl protons meta to -OCH₃ |

| ¹H | ~3.8 - 3.9 | Singlet (s) | 3H, Methoxy (-OCH₃) protons |

| ¹³C | >160 | Singlet | Pyrimidine C2/C4 (attached to Cl) |

| ¹³C | ~160 | Singlet | Aryl C attached to -OCH₃ |

| ¹³C | ~155 | Singlet | Pyrimidine C6 |

| ¹³C | ~130 | Singlet | Aryl CH carbons |

| ¹³C | ~125 | Singlet | Pyrimidine C5 |

| ¹³C | ~115 | Singlet | Aryl CH carbons |

| ¹³C | ~55 | Singlet | Methoxy (-OCH₃) carbon |

Protocol: NMR Sample Preparation

-

Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

-

Ensure the sample is fully dissolved to obtain a homogenous solution for analysis.

-

Acquire spectra on a 400 MHz or higher field NMR spectrometer.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition.

-

Expected Observation: The key diagnostic feature will be the molecular ion peak cluster. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion (M⁺). The relative intensities of the M⁺, [M+2]⁺, and [M+4]⁺ peaks should be approximately 9:6:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

-

High-Resolution MS (HRMS): This technique will provide the exact mass, allowing for the confirmation of the molecular formula (C₁₁H₈Cl₂N₂O).

Protocol: MS Analysis

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion (for Electrospray Ionization, ESI) or a GC inlet (for Electron Ionization, EI).

-

Acquire the spectrum in positive ion mode.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

Expected Characteristic Absorption Bands

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic & Pyrimidine C-H |

| ~2950-2850 | C-H stretch | Methoxy (-OCH₃) |

| ~1600, ~1500 | C=C stretch | Aromatic and Pyrimidine rings |

| ~1580-1550 | C=N stretch | Pyrimidine ring |

| ~1250 | C-O stretch | Aryl-Alkyl Ether |

| ~850-750 | C-Cl stretch | Aryl Halide |

Chemical Reactivity and Synthetic Utility

The synthetic value of 2,4-dichloro-5-arylpyrimidines lies in the differential reactivity of the two chlorine atoms.[5]

-

Regioselectivity: The chlorine atom at the C4 position is generally more susceptible to Nucleophilic Aromatic Substitution (SₙAr) than the chlorine at the C2 position.[6][7] This is due to the electronic influence of the two ring nitrogens, which makes the C4 (and C6) position more electron-deficient. This regioselectivity allows for controlled, stepwise functionalization, which is a cornerstone of library synthesis in drug discovery.

-

Applications: This scaffold is a privileged structure for targeting protein kinases.[8] The C4 position can be functionalized with an amine-containing group (a common pharmacophore in kinase inhibitors), leaving the C2 chlorine available for subsequent modifications or cross-coupling reactions to build molecular complexity.

Caption: Stepwise functionalization based on differential reactivity.

Safety and Handling

Based on related dichloropyrimidine compounds, this compound should be handled with care.

-

GHS Hazards (Predicted): Likely to be harmful if swallowed, cause skin irritation, and cause serious eye damage.[9]

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Use only in a well-ventilated chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the field of drug discovery. Its synthesis is reliably achieved via Suzuki-Miyaura cross-coupling. Its identity and purity can be unequivocally confirmed through a combination of NMR, MS, and IR spectroscopy. The key to its utility is the differential reactivity of its two chloro-substituents, which enables chemists to perform selective, stepwise modifications to construct complex, biologically active molecules. This guide provides the foundational knowledge and practical protocols necessary for the effective synthesis and characterization of this important intermediate.

References

- Google Patents. (n.d.). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.

-

PubChem. (n.d.). 2,4-Dichloro-5-methoxypyrimidine. Retrieved from [Link]

-

Patsnap. (n.d.). Preparation method of 2,4-dichloro-5-methoxypyrimidine. Retrieved from [Link]

- Google Patents. (n.d.). CN104326988B - A kind of synthetic method of 2,4-dichloro-5-methoxy pyrimidines.

- Google Patents. (n.d.). CN101486684B - Preparation of 2, 4-dichloro-5-methoxy pyrimidine.

-

MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

-

PubMed. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Retrieved from [Link]

-

Synlett. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Retrieved from [Link]

-

PubMed. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki-Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. Retrieved from [Link]

-

ResearchGate. (2015). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]

-

NIST. (n.d.). Pyrimidine, 2,4-dichloro-. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2,4-Dichloro-5-fluoropyrimidine in Advancing Chemical Synthesis. Retrieved from [Link]

-

NIH. (n.d.). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Medicinal Chemistry Insights: Leveraging 2,5-Dichloro-N-[2-(isopropylsulfonyl)phenyl]pyrimidin-4-amine. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Retrieved from [Link]

-

ResearchGate. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

-

PubMed. (n.d.). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Retrieved from [Link]

-

Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds. Retrieved from [Link]

-

MDPI. (n.d.). Aryl-Substituted Dihydro-Pyrimidines Effecting Kinesin Eg5 as Novel Approach for Cancer Treatment. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-chloro-5-(3,4-dimethoxyphenyl)pyrimidine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of 2-(4-methoxyphenyl)-4,5-diphenyl-1H- imidazole (4b). Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Aryl-Substituted Dihydro-Pyrimidines Effecting Kinesin Eg5 as Novel Approach for Cancer Treatment [mdpi.com]

- 3. This compound | 1523618-07-6 [amp.chemicalbook.com]

- 4. This compound | 1523618-07-6 [amp.chemicalbook.com]

- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. mdpi.com [mdpi.com]

- 7. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. 2,4-Dichloro-5-methoxypyrimidine | C5H4Cl2N2O | CID 601401 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 2,4-Dichloro-5-(4-methoxyphenyl)pyrimidine: A Kinase Inhibitor Scaffold

This guide provides a comprehensive technical overview of the hypothesized mechanism of action for the compound 2,4-Dichloro-5-(4-methoxyphenyl)pyrimidine. Geared towards researchers, scientists, and drug development professionals, this document synthesizes current understanding of pyrimidine-based inhibitors to propose a likely biological function and provides detailed experimental workflows for its validation.

Introduction: The Privileged Pyrimidine Scaffold

The pyrimidine ring is a foundational heterocyclic aromatic compound that is a core component of nucleic acids and is widely recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, antimalarial, antiviral, and anti-inflammatory properties.[2] The compound this compound belongs to the 5-aryl-2,4-dichloropyrimidine class. The two reactive chlorine atoms at the C2 and C4 positions are susceptible to sequential nucleophilic aromatic substitution (SNAr), allowing for the modular synthesis of a diverse library of derivatives.[3][4] This chemical tractability has made the 2,4-dichloropyrimidine core a cornerstone in the development of targeted therapies, particularly protein kinase inhibitors.[1][5][6]

Hypothesized Mechanism of Action: A Competitive ATP-Binding Site Inhibitor

Based on extensive structure-activity relationship (SAR) studies of analogous 5-aryl and 2,4-diamino pyrimidine compounds, it is highly probable that this compound functions as a protein kinase inhibitor.[3][5] Protein kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins.[7] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[6][7]

The proposed mechanism involves the compound acting as an ATP-competitive inhibitor. The pyrimidine core is expected to form key hydrogen bonds with the "hinge" region of the kinase's ATP-binding pocket, a structural motif common to many kinase inhibitors.[4][8] The 5-aryl group, in this case, the 4-methoxyphenyl substituent, likely extends into a hydrophobic pocket within the active site, contributing to both potency and selectivity. The chlorine atoms at the C2 and C4 positions serve as synthetic handles for introducing various functional groups that can further interact with the kinase active site to optimize binding affinity and selectivity.[3][4]

Numerous studies have demonstrated that substituted pyrimidines target a range of kinases, including:

-

Src Kinase: Involved in cell proliferation, survival, and migration.[9]

-

VEGFR-2 and CDK1: Key regulators of angiogenesis and cell cycle progression, respectively.[10]

-

IRAK4: A critical component of the TLR/IL-1R signaling pathway in innate immunity.[3]

-

Clk and Dyrk Kinases: Involved in the regulation of splicing and neuronal development.[5]

-

EGFR: A receptor tyrosine kinase frequently mutated in non-small cell lung cancer.[11]

Given the promiscuity observed within this chemical class, it is plausible that this compound or its derivatives could inhibit multiple kinases. The specific kinase(s) targeted would be dependent on the nature of the substituents eventually added at the C2 and C4 positions.

Visualizing the Hypothesized Kinase Inhibition Pathway

Caption: Hypothesized competitive inhibition of a protein kinase by the pyrimidine compound.

Experimental Validation Workflow

A systematic, multi-tiered approach is required to validate the hypothesized mechanism of action. This involves biochemical assays to confirm direct enzyme inhibition and cell-based assays to elucidate the downstream physiological consequences.

Visualizing the Experimental Workflow

Caption: A tiered experimental workflow for validating the mechanism of action.

Detailed Experimental Protocols

Tier 1: Biochemical Assays for Target Identification and Characterization

The primary goal of this tier is to identify the specific kinase target(s) and characterize the nature of the inhibition.[12]

1.1 Kinase Panel Screening

-

Objective: To identify potential kinase targets from a large, unbiased panel.

-

Methodology: Utilize a commercially available kinase screening service (e.g., KINOMEscan™, Reaction Biology). The compound is tested at a fixed concentration (e.g., 1 or 10 µM) against a panel of several hundred purified human kinases. The output is typically reported as percent inhibition.

-

Causality: This initial screen casts a wide net to identify high-affinity interactions, thus prioritizing kinases for further, more detailed investigation.

1.2 IC50 Determination using Homogeneous Time-Resolved Fluorescence (HTRF)

-

Objective: To determine the potency (IC50 value) of the compound against the top candidate kinases identified in the initial screen.[13]

-

Protocol:

-

Reagent Preparation: Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20). Prepare serial dilutions of the test compound in DMSO, followed by a final dilution in the reaction buffer.

-

Enzyme Reaction: In a 384-well plate, add the kinase, a biotinylated substrate peptide, and the test compound at various concentrations.

-

Initiate Reaction: Start the reaction by adding ATP at a concentration close to its Km for the specific kinase.[13] Incubate for a predetermined time (e.g., 60 minutes) at room temperature.

-

Detection: Stop the reaction by adding a detection solution containing a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665.

-

Readout: Incubate for 60 minutes and read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm. The ratio of these signals is proportional to the amount of phosphorylated substrate.

-

Data Analysis: Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[14]

-

Table 1: Representative Kinase Inhibition Data for Pyrimidine Analogs

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| 2,4-Diamino-5-ketopyrimidine | CDK2 | 3 | [15] |

| 2,4-Diamino-5-ketopyrimidine | CDK4 | 1 | [15] |

| 2,4,5-Trisubstituted Pyrimidine | PfGSK3 | 97 | [4] |

| 2,4,5-Trisubstituted Pyrimidine | PfPK6 | 8 | [4] |

| 2-Amino-4-aryl-5-chloropyrimidine | VEGFR-2 | Potent (not specified) | |

| 7-amino-thieno[3,2-b]pyridine | Src | Potent (not specified) |

Tier 2: Cell-Based Assays for Elucidating Cellular Effects

These assays are crucial for confirming that the biochemical inhibition observed translates into a functional cellular response.[16][17]

2.1 Cell Proliferation Assay (CCK-8)

-

Objective: To assess the effect of the compound on the proliferation and viability of cancer cell lines known to be dependent on the identified target kinase.

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound for 72 hours.

-

Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of living cells.

-

Data Analysis: Calculate the percentage of cell viability relative to DMSO-treated control cells and determine the GI50 (concentration for 50% growth inhibition).

-

2.2 Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

-

Objective: To determine if the observed anti-proliferative effect is due to the induction of apoptosis.[18][19]

-

Protocol:

-

Cell Treatment: Treat cells in a 6-well plate with the compound at its GI50 and 2x GI50 concentrations for 24 or 48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Live cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V-positive and PI-positive.[18]

-

2.3 Cell Cycle Analysis

-

Objective: To investigate if the compound induces cell cycle arrest.[19][20]

-

Protocol:

-

Cell Treatment: Treat cells as described for the apoptosis assay.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate for 30 minutes at 37°C.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[19]

-

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The proposed mechanism of action, centered on competitive inhibition at the ATP-binding site of protein kinases, is strongly supported by the extensive literature on analogous compounds. The experimental workflows detailed in this guide provide a robust framework for validating this hypothesis, from initial target identification through to the characterization of downstream cellular effects. Successful validation will pave the way for subsequent lead optimization studies, focusing on enhancing potency, selectivity, and pharmacokinetic properties to develop a clinically viable therapeutic agent.

References

-

Antibodies.com. (2025, January 31). Cell-Based Assays Guide. Retrieved from [Link]

- Seethala, R., & Zhang, Y. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual.

- Lala, S., et al. (2022). Flow cytometric single cell-based assay to simultaneously detect cell death, cell cycling, DNA content and cell senescence.

-

Elabscience. (n.d.). Apoptosis and Cell Health Detection. Retrieved from [Link]

- Li, L., et al. (2006). Apoptosis and cell cycle analysis with the Quanta™ SC Flow System. Molecular Cancer Therapeutics.

-

Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

-

Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

- Wu, W., et al. (2019).

- Gillespie, J. R., et al. (2013). Small-molecule pyrimidine inhibitors of the cdc2-like (Clk) and dual specificity tyrosine phosphorylation-regulated (Dyrk) kinases: Development of chemical probe ML315. Journal of Medicinal Chemistry.

- Wang, Z., et al. (2022). Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. Journal of Medicinal Chemistry.

- Klutchko, S. R., et al. (2005). Inhibition of Src Kinase Activity by 7-[(2,4-dichloro-5-methoxyphenyl)amino]-2-heteroaryl-thieno[3,2-b]pyridine-6-carbonitriles. Bioorganic & Medicinal Chemistry Letters.

- Harris, P. A., et al. (2007). Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). Bioorganic & Medicinal Chemistry Letters.

- Grossmann, K., et al. (2023). A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. Pest Management Science.

- Patel, K. S., et al. (2012). A REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINE DERIVATIVES. International Journal of Pharmacy and Biological Sciences.

- El-Subbagh, H. I., & Al-Obaid, A. M. (2002). Diarylthiopyrimidines and pyridines: Synthesis and biological activity. Journal of Heterocyclic Chemistry.

- Istvan, E. S., et al. (2020). Identification of Novel 2,4,5-Trisubstituted Pyrimidines as Potent Dual Inhibitors of Plasmodial PfGSK3/PfPK6 with Activity against Blood Stage Parasites In Vitro. Journal of Medicinal Chemistry.

- Wang, Y., et al. (2023). Functionalization of 2,4-Dichloropyrimidines by 2,2,6,6-Tetramethylpiperidyl Zinc Base Enables Modular Synthesis of Antimalarial Diaminopyrimidine P218 and Analogues. The Journal of Organic Chemistry.

- Chu, X. J., et al. (2006). Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry.

- Barbosa, M. L. C., et al. (2019). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances.

- Rosowsky, A., et al. (2004). New 2,4-diamino-5-(2',5'-substituted benzyl)pyrimidines as potential drugs against opportunistic infections of AIDS and other immune disorders. Synthesis and species-dependent antifolate activity. Journal of Medicinal Chemistry.

-

PubChem. (n.d.). 2,4-Dichloro-5-methoxypyrimidine. Retrieved from [Link]

- Istvan, E. S., et al. (2023). Characterization of 2,4-Dianilinopyrimidines Against Five P. falciparum Kinases PfARK1, PfARK3, PfNEK3, PfPK9, and PfPKB. Journal of Medicinal Chemistry.

- Wang, Y., et al. (2009). Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity. Bioorganic & Medicinal Chemistry Letters.

- Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry.

- Sharma, A., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals.

- Zhang, L., et al. (2024). Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. Archiv der Pharmazie.

Sources

- 1. benchchem.com [benchchem.com]

- 2. ijpbs.com [ijpbs.com]

- 3. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Novel 2,4,5-Trisubstituted Pyrimidines as Potent Dual Inhibitors of Plasmodial PfGSK3/PfPK6 with Activity against Blood Stage Parasites In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small-molecule pyrimidine inhibitors of the cdc2-like (Clk) and dual specificity tyrosine phosphorylation-regulated (Dyrk) kinases: Development of chemical probe ML315 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

- 8. Characterization of 2,4-Dianilinopyrimidines Against Five P. falciparum Kinases PfARK1, PfARK3, PfNEK3, PfPK9, and PfPKB - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of Src kinase activity by 7-[(2,4-dichloro-5-methoxyphenyl)amino]-2-heteroaryl-thieno[3,2-b]pyridine-6-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 14. reactionbiology.com [reactionbiology.com]

- 15. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cell Cycle Proliferation | Cell-Based Functional Assay [bdbiosciences.com]

- 17. Cell-Based Assays Guide | Antibodies.com [antibodies.com]

- 18. Flow cytometric single cell-based assay to simultaneously detect cell death, cell cycling, DNA content and cell senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 19. aacrjournals.org [aacrjournals.org]

- 20. Apoptosis and Cell Health Detection - Elabscience® [elabscience.com]

A Technical Guide to the Synthesis and Characterization of 2,4-Dichloro-5-(4-methoxyphenyl)pyrimidine and Its Derivatives

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2] Among these, 5-arylpyrimidine derivatives are of particular interest, serving as key intermediates in the development of kinase inhibitors, anti-inflammatory agents, and anticancer drugs.[1][3] This guide provides an in-depth, field-proven methodology for the synthesis of a crucial building block, 2,4-Dichloro-5-(4-methoxyphenyl)pyrimidine. We will elucidate the strategic rationale behind a palladium-catalyzed Suzuki-Miyaura cross-coupling approach, detail the comprehensive characterization of the target compound, and explore its subsequent derivatization through regioselective nucleophilic aromatic substitution. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a practical and scientifically grounded protocol for accessing this valuable class of molecules.

Strategic Synthesis of the Core Scaffold

The introduction of an aryl moiety at the C5 position of a dichloropyrimidine ring is a critical transformation for creating libraries of potential drug candidates.[4] While several methods exist, the Suzuki-Miyaura cross-coupling reaction stands out for its exceptional functional group tolerance, mild reaction conditions, and the stability and low toxicity of its boronic acid reagents.[5][6] This makes it an ideal choice for industrial and academic research settings.

Our strategy involves the palladium-catalyzed coupling of a commercially available di-chloro-halo-pyrimidine with an appropriate arylboronic acid. The electron-deficient nature of the pyrimidine ring renders the attached chlorine atoms highly reactive in Suzuki couplings, often proceeding smoothly where analogous benzene-based chlorides would fail without specialized, costly ligands.[7]

Synthetic Workflow: Suzuki-Miyaura Coupling

The chosen pathway is a single, high-yield step to construct the C-C bond between the pyrimidine C5 position and the 4-methoxyphenyl ring.

Caption: Synthetic workflow for the target compound via Suzuki-Miyaura coupling.

The 'Why': Mechanistic Insight into the Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is critical for troubleshooting and optimization. The cycle is a well-orchestrated sequence of three main events: oxidative addition, transmetalation, and reductive elimination.[6]

-

Expertise & Experience: The choice of a palladium(0) catalyst like Pd(PPh₃)₄ is deliberate. It readily undergoes oxidative addition, which is the rate-determining step, with aryl halides.[6] The base (e.g., Na₂CO₃) is not merely a pH adjuster; it is essential for activating the boronic acid to facilitate the transmetalation step, where the organic moiety is transferred from boron to palladium.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Validated Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints for reaction monitoring.

Protocol: Synthesis of this compound

Materials:

-

2,4-Dichloro-5-bromopyrimidine (1.0 eq)

-

4-Methoxyphenylboronic acid (1.1 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Sodium Carbonate (Na₂CO₃) (3.0 eq)

-

1,4-Dioxane

-

Deionized Water

Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 2,4-dichloro-5-bromopyrimidine and 4-methoxyphenylboronic acid.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Reagent Addition: Under a positive flow of inert gas, add the catalyst, Pd(PPh₃)₄.

-

Solvent and Base: Prepare a 2M aqueous solution of Na₂CO₃ and degas it by bubbling argon through it for 20 minutes. Add 1,4-dioxane to the reaction flask, followed by the degassed Na₂CO₃ solution (typically a 4:1 ratio of dioxane to water).[8]

-

Reaction Execution: Heat the reaction mixture to 85-90 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.

-

Work-up: a. Cool the mixture to room temperature and dilute with ethyl acetate. b. Transfer to a separatory funnel and wash with water, followed by brine. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure white solid product.

Comprehensive Characterization

Structural confirmation is paramount. A combination of spectroscopic and analytical techniques provides irrefutable evidence of the target compound's identity and purity.

Spectroscopic Analysis

-

¹H NMR Spectroscopy: This technique confirms the proton environment.[9] The spectrum for this compound is expected to show a sharp singlet for the C6-H proton of the pyrimidine ring (around δ 8.5-8.8 ppm). The 4-methoxyphenyl group will present as two doublets in the aromatic region (δ 7.0-7.8 ppm) characteristic of a para-substituted benzene ring, and a singlet for the methoxy (-OCH₃) protons around δ 3.9 ppm.

-

¹³C NMR Spectroscopy: This analysis identifies all unique carbon atoms.[10] Key signals will include those for the chlorinated carbons (C2 and C4) in the range of δ 160-170 ppm, the aromatic carbons, and the methoxy carbon at approximately δ 55-56 ppm.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M]+ corresponding to the calculated mass, along with a characteristic isotopic pattern ([M+2]+ and [M+4]+) due to the presence of two chlorine atoms.

-

Infrared (IR) Spectroscopy: Confirms the presence of functional groups. Expect to see C-Cl stretching vibrations, C=C and C=N stretches from the aromatic and pyrimidine rings, and C-O stretching from the methoxy group.

Quantitative Data Summary

| Analysis Type | Expected Result | Rationale |

| Melting Point | Specific range (°C) | A sharp melting point indicates high purity. |

| ¹H NMR | C6-H (s, ~8.7 ppm), Ar-H (d, d), OCH₃ (s, ~3.9 ppm) | Confirms proton identities and substitution pattern.[9] |

| ¹³C NMR | C2/C4 (~160-170 ppm), C5/C6, Ar-C, OCH₃ (~55 ppm) | Confirms the carbon skeleton of the molecule.[10] |

| MS (EI/ESI) | [M]+, [M+2]+, [M+4]+ | Confirms molecular weight and chlorine isotope pattern. |

| Purity (HPLC) | >98% | Validates the efficacy of the purification protocol. |

X-ray Crystallography

For unambiguous structural determination, single-crystal X-ray diffraction is the gold standard.[11][12] Growing suitable crystals, typically by slow evaporation from a solvent system like methanol or ethyl acetate/hexane, allows for the precise determination of bond lengths, bond angles, and the planar geometry of the molecule.[12][13]

Derivatization: A Gateway to Molecular Diversity

The true value of this compound lies in its role as a versatile intermediate. The two chlorine atoms at the C2 and C4 positions exhibit different reactivities, allowing for selective, stepwise functionalization.

The 'Why': Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

The C4 position of the 2,4-dichloropyrimidine ring is generally more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[14] This is due to the electron-withdrawing effects of the adjacent nitrogen atom (N3) and the C5-aryl group. This differential reactivity is a powerful tool for synthetic chemists.

-

Trustworthiness: By controlling reaction conditions (e.g., temperature, reaction time), one can selectively replace the C4 chlorine with a nucleophile (such as an amine) while leaving the C2 chlorine intact for subsequent modification, a common strategy in building kinase inhibitor libraries.[14]

Workflow: Selective C4-Amination

Caption: General workflow for creating derivatives via selective C4 amination.

Protocol: General Procedure for Selective Monosubstitution at C4

Materials:

-

This compound (1.0 eq)

-

Desired amine nucleophile (1.1 eq)

-

Diisopropylethylamine (DIPEA) (1.5-2.0 eq)

-

Isopropanol or Acetonitrile

Procedure:

-

Setup: Dissolve the starting dichloropyrimidine in the chosen solvent within a reaction vessel.

-

Addition: Add the amine nucleophile, followed by the dropwise addition of the non-nucleophilic base, DIPEA.

-

Reaction: Stir the mixture at room temperature or heat moderately (e.g., 60-80 °C). The reaction is typically complete in 2-12 hours.

-

Monitoring & Work-up: Monitor the reaction by TLC. Upon completion, the product can be isolated by precipitation (by adding water) or by standard extractive work-up, followed by purification via column chromatography or recrystallization.

References

-

Eureka | Patsnap. (n.d.). Preparation method of 2,4-dichloro-5-methoxypyrimidine. Retrieved from [Link]

- Google Patents. (n.d.). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.

-

Chen, Y., Fang, Z., & Wei, P. (2009). 2,4-Dichloropyrimidine. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1575. [Link]

-

Hussain, M., Hussain, V., & Langer, P. (2010). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. SYNLETT, 2010(12), 1845-1848. [Link]

-

Mingaleva, A. N., et al. (2023). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide. Molecules, 28(11), 4496. [Link]

-

Luo, W., et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(4), 1463–1465. [Link]

-

Bruix, M., et al. (1990). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Magnetic Resonance in Chemistry, 28(9), 801-807. [Link]

-

Abdelgawad, M. A., et al. (2024). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 14(1), 6439. [Link]

- Google Patents. (n.d.). CN101486684B - Preparation of 2, 4-dichloro-5-methoxy pyrimidine.

-

Zhang, R., et al. (2011). Vilsmeier Reaction of 3-Aminopropenamides: One-Pot Synthesis of Pyrimidin-4(3H)-ones. The Journal of Organic Chemistry, 76(8), 2880-2883. [Link]

-

ResearchGate. (n.d.). (PDF) 2,4-Dichloropyrimidine. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

ResearchGate. (n.d.). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Retrieved from [Link]

-

Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. [Link]

-

Futurity Proceedings. (2024). Use of NMR Spectroscopy for Studying 2,4-Dioxo- and 4-Imino-2-oxo-3-phenyl-5-R-6-R′-thieno[2,3-d]pyrimidines. Retrieved from [Link]

-

Dong, D., et al. (2009). Vilsmeier−Haack Reactions of 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the Synthesis of Highly Substituted Pyridin-2(1H)-ones. The Journal of Organic Chemistry, 74(14), 5169–5172. [Link]

-

Indonesian Journal of Science and Technology. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

-

Cheung, C. W., et al. (2003). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 5(22), 4167–4169. [Link]

-

Sharma, A., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6036-6056. [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

Khan, I., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7352. [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

-

MDPI. (2016). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Retrieved from [Link]

-

Girreser, U., et al. (2013). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry, 51(11), 714-21. [Link]

-

World Journal of Advance Healthcare Research. (2020). A review on pyrimidine heterocycles. Retrieved from [Link]

-

MDPI. (2005). 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Retrieved from [Link]

-

Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27364-27387. [Link]

-

Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Medico Research Chronicles. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

Sources

- 1. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wjahr.com [wjahr.com]

- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. 2,4-Dichloropyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Biological Screening of Novel Pyrimidine Compounds

Foreword: The Enduring Promise of the Pyrimidine Scaffold

The pyrimidine nucleus, a fundamental component of nucleic acids and vitamins, stands as a privileged scaffold in the annals of medicinal chemistry.[1] Its inherent biocompatibility and versatile chemical nature have given rise to a vast and diverse landscape of therapeutic agents.[2][3] From potent kinase inhibitors in oncology to novel antimicrobial and anti-inflammatory agents, the targeted modification of the pyrimidine ring continues to be a fertile ground for drug discovery.[2][4][5][6]

This guide is crafted for the hands-on researcher, the inquisitive scientist, and the dedicated drug development professional. It eschews a rigid, one-size-fits-all template in favor of a logically structured narrative that mirrors the real-world progression of a screening campaign. We will journey from the broad initial strokes of high-throughput screening to the fine-tipped pen of mechanistic elucidation, all while maintaining an unwavering commitment to scientific integrity and experimental causality. Herein, you will find not just protocols, but the rationale behind them—the "why" that transforms a mere set of instructions into a powerful experimental strategy.

Section 1: The Foundation - Crafting a Rational Screening Funnel

The initial phase of any successful drug discovery campaign involving novel pyrimidine compounds is the establishment of a robust and logical screening funnel. This is not a haphazard collection of assays but a carefully orchestrated cascade designed to efficiently identify and prioritize promising candidates while systematically eliminating those with undesirable properties. The primary goal is to move from a large library of synthesized compounds to a small, manageable number of high-quality leads with a clear path toward further development.

A well-designed funnel begins with high-throughput screening (HTS) assays that are rapid, cost-effective, and scalable.[5] These initial assays cast a wide net to identify "hits"—compounds that exhibit a desired biological activity. Subsequent stages of the funnel employ more complex and physiologically relevant secondary and tertiary assays to confirm activity, elucidate the mechanism of action, and assess crucial drug-like properties.

Below is a visual representation of a typical screening funnel for anticancer pyrimidine compounds, a common therapeutic target for this scaffold.[6][7][8]

Section 2: Primary Screening - Identifying Initial Hits

The primary screen is the first critical filter. The choice of assay is dictated by the intended therapeutic application of the pyrimidine library. For instance, if the compounds are designed as kinase inhibitors, a biochemical assay measuring the inhibition of a specific kinase would be appropriate.[5][9] Conversely, if a broader anticancer effect is sought, a cell-based viability assay against a panel of cancer cell lines would be the logical starting point.[10][11]

Cell Viability Assays: The Workhorse of Anticancer Screening

Cell viability assays are fundamental to identifying compounds with cytotoxic or cytostatic effects. The MTT and MTS assays are robust, colorimetric methods widely used for this purpose.[12][13][14][15]

Principle of Tetrazolium-Based Assays: These assays rely on the ability of metabolically active cells to reduce a tetrazolium salt to a colored formazan product.[14] In the MTT assay, the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to an insoluble purple formazan.[15] The resulting crystals are then solubilized, and the color intensity, proportional to the number of viable cells, is measured spectrophotometrically.[14][15] MTS assays utilize a second-generation tetrazolium salt that produces a water-soluble formazan, simplifying the protocol by eliminating the solubilization step.[12][13]

Table 1: Comparison of Common Cell Viability Assays

| Assay | Principle | Product Solubility | Key Advantage | Key Disadvantage |

| MTT | Mitochondrial reductase activity | Insoluble (requires solubilization) | Robust and sensitive[15] | Requires an additional solubilization step[14] |

| MTS | Mitochondrial reductase activity | Soluble | More convenient, fewer steps[13] | Can be less sensitive than MTT |

| CCK-8 | Dehydrogenase activity | Soluble | Simple, non-toxic to cells[14] | Reagent cost can be higher |

| Resazurin | Cellular reductase activity | Soluble fluorescent product | Highly sensitive, allows multiplexing | Potential for photobleaching |

Experimental Protocol: MTT Assay for Cell Viability

This protocol is a standard method for assessing the cytotoxic effects of novel pyrimidine compounds on adherent cancer cell lines.[6][13]

Materials:

-

96-well flat-bottom tissue culture plates

-

Cancer cell line of interest (e.g., MCF-7, A549, HeLa)[11]

-

Complete cell culture medium

-

Novel pyrimidine compounds dissolved in DMSO

-

MTT solution (5 mg/mL in sterile PBS)[5]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[5]

-

Multichannel pipette

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 incubator.[6]

-

Compound Treatment: Prepare serial dilutions of the pyrimidine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle controls (DMSO) and untreated controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).[5]

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[5]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[5]

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5][13][16]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15][16] Read the absorbance at 570 nm using a microplate reader.[13] A reference wavelength of 630 nm can be used to reduce background.[15]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Section 3: Secondary Screening - Unraveling the Mechanism of Action

Once "hit" compounds are confirmed and their potency (IC50) is determined, the next logical step is to investigate how they exert their cytotoxic effects. This is the realm of mechanistic studies, which are crucial for understanding the compound's mode of action and for guiding further optimization. For anticancer agents, two of the most informative lines of inquiry are the induction of apoptosis and the disruption of the cell cycle.

Apoptosis Induction: The Hallmark of Programmed Cell Death

Apoptosis is a controlled, programmed form of cell death that is often dysregulated in cancer.[17] Many effective anticancer drugs, including those with a pyrimidine scaffold, function by inducing apoptosis in tumor cells.[18]

Key Apoptosis Assays:

-

Annexin V Staining: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[19] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore, can be used to detect apoptotic cells via flow cytometry.[19][20] Propidium iodide (PI), a DNA-intercalating dye that is excluded by live cells with intact membranes, is often used concurrently to distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).[17][19]

-

Caspase Activity Assays: Caspases are a family of proteases that are central executioners of apoptosis. Assays are available to measure the activity of specific caspases (e.g., caspase-3/7, -8, -9), providing further evidence of apoptosis induction.[17][21]

Experimental Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol details the steps to quantify apoptosis in cells treated with novel pyrimidine compounds.[17][19]

Materials:

-

6-well plates

-

Treated and control cells

-

Phosphate-Buffered Saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Step-by-Step Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with the pyrimidine compound at its IC50 concentration for a predetermined time (e.g., 24 hours). Include appropriate controls.

-

Cell Harvesting: After treatment, collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and then combine with the floating cells from the supernatant.[19]

-

Washing: Centrifuge the cell suspension (e.g., at 670 x g for 5 minutes) and wash the cell pellet twice with cold PBS.[19]

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis: Investigating Proliferation Arrest

Many anticancer compounds, particularly kinase inhibitors, exert their effects by arresting the cell cycle at specific checkpoints (e.g., G1, S, or G2/M phase), thereby preventing cancer cell proliferation.[22][23] Flow cytometry using a DNA-staining dye like propidium iodide (PI) is the gold standard for analyzing cell cycle distribution.[24][25][26]

Principle of Cell Cycle Analysis: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content of the cell.[24] This allows for the differentiation of cells in different phases of the cell cycle:

-

G0/G1 phase: Cells have a normal (2N) amount of DNA.

-

S phase: Cells are actively replicating their DNA and will have a DNA content between 2N and 4N.

-

G2/M phase: Cells have completed DNA replication and have a 4N amount of DNA.

An accumulation of cells in a particular phase following treatment with a pyrimidine compound is indicative of cell cycle arrest at that checkpoint.

Experimental Protocol: Cell Cycle Analysis using Propidium Iodide

This protocol provides a reliable method for analyzing the cell cycle distribution of cells treated with pyrimidine compounds.[25][27]

Materials:

-

Treated and control cells

-

Cold 70% ethanol

-

Phosphate-Buffered Saline (PBS)

-

RNase A (100 µg/mL)[25]

-

Propidium Iodide solution (50 µg/mL in PBS)[25]

-

Flow cytometer

Step-by-Step Methodology:

-

Cell Harvesting: Harvest approximately 1 x 10^6 cells by centrifugation.

-

Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells for at least 30 minutes at 4°C.[25]

-

Washing: Centrifuge the fixed cells (e.g., at 2000 rpm for 5 minutes), discard the ethanol, and wash the pellet twice with PBS.[25]

-

RNase Treatment: Resuspend the cell pellet in 100 µL of RNase A solution and incubate at 37°C for 30 minutes. This step is crucial to eliminate RNA, which PI can also bind to.[24][27]

-

PI Staining: Add 400 µL of PI solution and incubate in the dark for at least 15-30 minutes before analysis.[25][27]

-

Flow Cytometry: Analyze the samples on a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity. Modeling software (e.g., ModFit, FlowJo) can be used to quantify the percentage of cells in each phase of the cell cycle.[25]

Section 4: Tertiary Screening and Lead Optimization

Compounds that demonstrate potent and specific activity in secondary assays are promoted to the lead optimization stage. Here, the focus shifts to improving their drug-like properties. This involves a combination of in silico (computational) prediction and in vitro experimental validation of ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.

In Silico ADME/Tox Prediction

Before committing to resource-intensive in vitro and in vivo studies, computational tools can provide valuable early insights into the potential pharmacokinetic and toxicity profiles of pyrimidine analogues.[28][29][30]

Commonly Used Tools:

-

SwissADME: A free web tool that predicts physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[28]

-

ProTox-II: Predicts various toxicity endpoints, including organ toxicity (hepatotoxicity) and LD50 values.[31]

-

PASS Online: Predicts the biological activity spectra of compounds.[28]

Table 2: Key ADME Parameters Predicted In Silico

| Parameter | Description | Importance |

| LogP | Octanol-water partition coefficient | Measures lipophilicity, affecting absorption and distribution.[32] |

| Aqueous Solubility | The maximum concentration of a compound in water | Crucial for absorption and formulation.[32] |

| GI Absorption | Prediction of absorption from the gastrointestinal tract | Key for oral bioavailability.[28] |

| CYP Inhibition | Inhibition of Cytochrome P450 enzymes | Potential for drug-drug interactions.[28] |

| hERG Inhibition | Blockade of the hERG potassium channel | A major indicator of potential cardiotoxicity.[28] |

| Lipinski's Rule of Five | A set of rules to evaluate drug-likeness | Predicts if a compound is likely to be an orally active drug.[31] |

These in silico predictions help prioritize compounds for further experimental testing and can guide synthetic chemists in modifying the pyrimidine scaffold to improve its ADME/Tox profile.[32]

Conclusion: From Scaffold to Candidate

The biological screening of novel pyrimidine compounds is a dynamic and iterative process that requires a blend of high-throughput efficiency and deep mechanistic investigation. By employing a logical screening funnel, researchers can systematically navigate the vast chemical space of pyrimidine derivatives to identify promising therapeutic candidates. The journey from a novel scaffold to a viable drug candidate is long and challenging, but it is paved with well-designed experiments, rigorous data analysis, and a thorough understanding of the underlying biology. This guide provides the foundational protocols and, more importantly, the strategic thinking necessary to embark on that journey with confidence and scientific rigor.

References

-

Design, Synthesis, Quantum Chemical Study, and Biological Screening of Novel Pyrimidine Derivatives as Potent Antibacterial and Anti-inflammatory Agents. (2019). ProQuest. Retrieved from [Link]

-

Synthesis, pharmacological and biological screening of some novel pyrimidine derivatives. (2014). SpringerLink. Retrieved from [Link]

-

Biological Screening of Some Novel Pyrimidine Compounds. (2018). Acta Scientific. Retrieved from [Link]

-

Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. Retrieved from [Link]

-

Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved from [Link]

-

Flow Cytometry Protocol | 10 Hints & Tips. (n.d.). Assay Genie. Retrieved from [Link]

-

Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. (2014). Bio-protocol. Retrieved from [Link]

-

Cell Viability Assay (MTT Assay) Protocol. (2023). protocols.io. Retrieved from [Link]

-

Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). ACS Publications. Retrieved from [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2017). PMC. Retrieved from [Link]

-

Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (2023). PubMed. Retrieved from [Link]

-

IN SILICO ADME, BIOACTIVITY AND TOXICITY PREDICTION OF PYRIMIDINE DERIVATIVES. (2021). Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Retrieved from [Link]

-

Synthesis and biological evaluation of some novel polysubstituted pyrimidine derivatives as potential antimicrobial and anticancer agents. (2011). PubMed. Retrieved from [Link]

-

Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). NIH. Retrieved from [Link]

-

ADME Properties and Affinity (Docking Score) of pyrimidine molecules. (2024). ResearchGate. Retrieved from [Link]

-

Protocol IncuCyte® Apoptosis Assay. (n.d.). University of Bergen. Retrieved from [Link]

-

Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2025). ResearchGate. Retrieved from [Link]

-

Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2022). PMC - NIH. Retrieved from [Link]

-

Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. (2023). ACS Publications. Retrieved from [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2025). ResearchGate. Retrieved from [Link]

-

Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. (2009). PMC - NIH. Retrieved from [Link]

-

A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. (2021). IJCRT.org. Retrieved from [Link]

-

Pyrimidine As Anticancer Agent: A Review. (2012). Journal of Advanced Scientific Research. Retrieved from [Link]

-

Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (2024). PubMed Central. Retrieved from [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. (2020). RSC Publishing. Retrieved from [Link]

-

Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). MDPI. Retrieved from [Link]

-